N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c15-10-7-16-14(17-8-10)19-5-3-9(4-6-19)12(20)13(21)18-11-1-2-11/h7-9,11-12,20H,1-6H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHCGUAWFCPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2CCN(CC2)C3=NC=C(C=N3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a fluorine source, such as potassium fluoride, under controlled conditions.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxyacetamide Formation: The final step involves the formation of the hydroxyacetamide group through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or piperidine rings, introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, such as potential anti-inflammatory, antiviral, or anticancer activities.
Industry: It may serve as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Pathway Modulation: By interacting with key proteins or nucleic acids, the compound might influence cellular pathways involved in metabolism, cell division, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclopropyl-2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide: Contains a methyl group instead of fluorine.
N-cyclopropyl-2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluoropyrimidine moiety in N-cyclopropyl-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-hydroxyacetamide may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
